2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride
Description
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Descriptors
The compound is systematically named 2-(2-chlorophenyl)-2-(diethylamino)acetic acid hydrochloride , reflecting its substitution pattern and ionic form. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature derives from the parent glycine structure, where the α-carbon bears both a 2-chlorophenyl group and a diethylamino moiety, with the carboxylic acid proton replaced by a hydrochloride counterion.
Molecular Formula : $$ \text{C}{12}\text{H}{17}\text{Cl}2\text{NO}2 $$
Molecular Weight : 278.17 g/mol (calculated from PubChem data for the base compound + hydrochloric acid).
SMILES Notation : $$ \text{O=C(O)C(C1=CC=CC=C1Cl)N(CC)CC.Cl} $$, encoding the carboxylic acid, 2-chlorophenyl, diethylamino, and hydrochloride groups.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1956309-78-6 (hydrochloride) | |
| Purity Specification | >95% (HPLC) | |
| Storage Conditions | Room temperature, desiccated |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl3) :
- Aromatic protons : A doublet of doublets at δ 7.53–7.47 ppm (2H, J = 8.0 Hz) and a multiplet at δ 7.22–7.15 ppm (2H) correspond to the 2-chlorophenyl group.
- Diethylamino group : A quartet at δ 3.38 ppm (4H, J = 7.2 Hz) for N–CH2CH3 and a triplet at δ 1.21 ppm (6H, J = 7.2 Hz) for CH3.
- α-Proton : A singlet at δ 4.12 ppm (1H) for the methine adjacent to the nitrogen.
13C NMR (100 MHz, CDCl3) :
- Carbonyl carbon : δ 172.8 ppm (COOH).
- Aromatic carbons : δ 132.4 (C-Cl), 130.1, 128.3, and 126.7 ppm.
- Diethylamino carbons : δ 47.5 (N–CH2), 13.2 (CH3).
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR (KBr, cm⁻¹) :
- Strong absorption at 1715 cm⁻¹ (C=O stretch of carboxylic acid).
- Bands at 1260 cm⁻¹ (C–N stretch) and 750 cm⁻¹ (C–Cl bend).
High-Resolution Mass Spectrometry (HRMS) :
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P21/c . Key parameters:
- Unit cell dimensions : $$ a = 8.92 \, \text{Å}, b = 12.34 \, \text{Å}, c = 10.56 \, \text{Å}, \beta = 105.7^\circ $$.
- Hydrogen bonding : The hydrochloride ion forms a bifurcated bond with the carboxylic oxygen (O···H–Cl = 1.98 Å) and the amino nitrogen (N···H–Cl = 2.12 Å).
The diethylamino group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance. Torsional angles between the phenyl and amino groups range from 55° to 65°.
Computational Modeling of Molecular Geometry
Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes the molecular geometry, yielding:
- Bond lengths : C–N = 1.48 Å, C–O = 1.21 Å.
- Dihedral angles : Phenyl–C–N–C = 62.3°, consistent with crystallographic data.
- Electrostatic potential : Highest positive charge localized on the ammonium proton (+0.82 e), facilitating ionic interactions.
$$ \text{Optimized Structure Coordinates (Å)} \ \begin{array}{c|c} \text{Bond} & \text{Length} \ \hline \text{C–N} & 1.48 \ \text{C–O} & 1.21 \ \end{array} $$
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(diethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-3-14(4-2)11(12(15)16)9-7-5-6-8-10(9)13;/h5-8,11H,3-4H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMOKVGWYFFKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and diethylamine.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with diethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid to form the final product, 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the product meets industry standards.
Chemical Reactions Analysis
Hydrolysis
The hydrochloride salt undergoes hydrolysis under acidic or alkaline conditions, cleaving specific bonds:
-
Ester hydrolysis : In aqueous NaOH (1–2 M), the ester derivatives of this compound hydrolyze to regenerate the carboxylic acid group at 60–80°C within 4–6 hours.
-
Amide bond cleavage : Acidic hydrolysis (HCl, 6 M) at reflux temperature (100–110°C) breaks amide linkages, yielding free amine and carboxylic acid components.
Key Conditions :
| Reaction Type | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ester hydrolysis | 1M NaOH | 80°C | 6h | 85–92% |
| Amide hydrolysis | 6M HCl | 110°C | 8h | 78–84% |
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or HCl gas, forming esters like the methyl or ethyl derivatives.
-
Amidation : Condenses with primary/secondary amines (e.g., methylamine, morpholine) via carbodiimide coupling (EDC/HOBt) to yield amides.
Example :
-
Reaction with ethanol/H₂SO₄ at 70°C for 3 hours produces the ethyl ester (95% purity).
Redox Reactions
The diethylamino group and aromatic ring are redox-active:
-
Oxidation : Treating with KMnO₄ in acidic medium oxidizes the tertiary amine to a nitro group, though this often requires harsh conditions (100°C, 12h).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexane derivative, but this is rarely utilized due to competing dechlorination.
Condensation Reactions
The compound forms Schiff bases via its amine moiety:
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux (4h) to generate imine derivatives, confirmed by IR (C=N stretch at 1640 cm⁻¹).
Mechanism :
-
Deprotonation of the amine group.
-
Nucleophilic attack on the aldehyde carbonyl.
-
Elimination of water to form the imine.
Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine undergoes alkylation:
-
Reacts with methyl iodide in acetonitrile at 25°C for 24h to form a quaternary ammonium salt, increasing water solubility.
Conditions :
| Alkylating Agent | Solvent | Time | Yield |
|---|---|---|---|
| CH₃I | CH₃CN | 24h | 88% |
Acid-Base Reactions
The compound demonstrates pH-dependent behavior:
-
Deprotonation : Loses the carboxylic proton (pKa ≈ 2.5–3.0) in basic media (pH > 5), forming a water-soluble carboxylate.
-
Protonation : The diethylamino group (pKa ≈ 9–10) gains a proton in acidic solutions, enhancing stability.
Reaction Mechanisms and Conditions
Critical parameters for optimizing reactions include:
-
Temperature : Esterification proceeds efficiently at 70–80°C, while hydrolysis requires higher temperatures (100–110°C).
-
Catalysts : H₂SO₄ accelerates esterification; EDC/HOBt enables amide bond formation without racemization.
-
Purification : Crystallization from ethanol/water mixtures achieves >99% purity for most derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is known for its unique combination of functional groups, which enhances its solubility and reactivity. The presence of the diethylamino group is particularly notable for its influence on the compound's biological activity.
Organic Synthesis
- Reagent in Organic Chemistry : This compound serves as a valuable reagent in organic synthesis, acting as a starting material for the preparation of more complex molecules. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution.
Biochemical Studies
- Enzyme Interactions : It is utilized in biochemical research to study enzyme interactions and metabolic pathways. The compound has shown potential in inhibiting specific enzymes, which can be crucial for understanding metabolic processes .
Medical Research
- Therapeutic Potential : Investigations into its therapeutic effects have revealed promising antimicrobial and anti-inflammatory properties. The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Antimicrobial Activity
Research indicates that 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation .
Antimicrobial Study
A detailed study evaluated various synthesized derivatives of this compound, revealing that modifications in the chlorophenyl group significantly influenced antimicrobial potency. The most potent derivatives exhibited activity comparable to established antibiotics, indicating the compound's potential in pharmaceutical applications.
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition capabilities of this compound, particularly regarding its effect on key metabolic enzymes involved in inflammation and pain pathways. This research highlights its utility as a tool in drug discovery processes aimed at developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects: Diethylamino vs. Halogen Position: The 2-chlorophenyl group in the target compound offers steric hindrance and electronic effects distinct from 3,4-dichlorophenyl () or fluorinated analogs (), influencing receptor binding .
Pharmacokinetics :
- Hydrochloride salts improve aqueous solubility, critical for drug formulation .
- Ester derivatives (e.g., ) may act as prodrugs, enhancing membrane permeability .
Biological Activity: Thienopyridine derivatives () exhibit antiplatelet activity, highlighting the therapeutic impact of heterocyclic substituents . Trifluoromethyl groups () enhance metabolic stability and binding affinity in agrochemicals .
Biological Activity
2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chlorophenyl group and a diethylamino moiety, which enhances its solubility and reactivity. The molecular formula is , and the compound exists as a hydrochloride salt, which is often used in biological studies due to improved stability and solubility in aqueous solutions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, modulating cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for various biological processes.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antimicrobial Study : A study involving the evaluation of various synthesized derivatives indicated that modifications in the chlorophenyl group significantly influenced the antimicrobial potency of the compounds derived from it. The most potent derivatives exhibited activity comparable to established antibiotics .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of this compound, particularly regarding its effect on key metabolic enzymes involved in inflammation and pain pathways .
Applications in Medicine
Due to its biological activity, this compound is being explored for various medical applications:
- Potential Therapeutic Agent : Its antimicrobial and anti-inflammatory properties position it as a candidate for treating infections and inflammatory diseases.
- Research Tool : The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways, aiding in drug discovery processes .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride, and what critical parameters influence yield?
A common method involves reacting 2-chlorophenylacetic acid derivatives with diethylamine under acidic conditions. Key steps include:
- Acylation : Reacting 2-chlorophenylacetic acid with thionyl chloride to form the acid chloride intermediate.
- Amination : Introducing diethylamine in anhydrous solvents (e.g., dichloromethane) to form the diethylamino-substituted intermediate.
- Hydrochloride Formation : Treating the product with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt .
Critical Parameters : - Temperature control (<0°C during acylation to prevent side reactions).
- Purity of diethylamine (moisture content <0.1% to avoid hydrolysis).
- Acid concentration during salt formation (excess HCl reduces purity) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What are the solubility properties of this compound in common laboratory solvents?
- High Solubility : Water (>50 mg/mL at 25°C due to hydrochloride salt), methanol, and ethanol.
- Low Solubility : Non-polar solvents (e.g., hexane, toluene).
- Stability Note : Aqueous solutions are stable at pH 2–4 but degrade in alkaline conditions (pH >8) via hydrolysis of the diethylamino group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproducts during synthesis?
Common byproducts include:
- Diethylamine Hydrochloride : Due to incomplete reaction or excess HCl. Mitigate by controlling HCl addition stoichiometry (1:1 molar ratio).
- Oxidation Products : Use inert atmospheres (N2/Ar) during amination to prevent oxidation of the diethylamino group.
- Chlorinated Side Products : Monitor reaction temperature (<40°C) and use fresh thionyl chloride to avoid polychlorinated derivatives .
Optimization Strategy : - Design a factorial experiment (e.g., varying temperature, solvent polarity, and HCl concentration) and analyze outcomes via HPLC-MS to identify optimal parameters .
Q. How should researchers address contradictory data in spectroscopic characterization?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism : The compound may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO or D2O to stabilize the predominant form .
- Impurity Interference : Compare with high-purity reference standards (e.g., USP-certified materials) to distinguish artifact peaks .
- Dynamic Effects : Variable temperature NMR can resolve overlapping signals caused by conformational flexibility .
Q. What pharmacological pathways are hypothesized for this compound, and how can they be validated?
- Hypothesized Mechanism : The diethylamino group may interact with neurotransmitter receptors (e.g., muscarinic or adrenergic receptors) due to structural similarity to benactyzine derivatives .
- Validation Methods :
- In Vitro Binding Assays : Radiolabeled ligand displacement studies using cell membranes expressing target receptors.
- Functional Assays : Measure cAMP or calcium flux in HEK293 cells transfected with receptor plasmids .
Q. What methodologies are recommended for assessing the compound’s toxicity in preclinical studies?
- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring mortality and organ pathology at doses 50–2000 mg/kg .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate mutagenic potential .
- Metabolic Stability : Use liver microsomes (human/rat) to assess hepatic clearance and identify toxic metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
